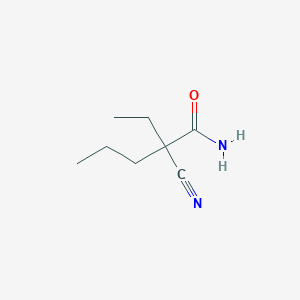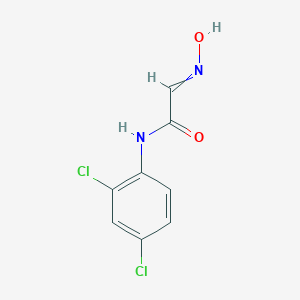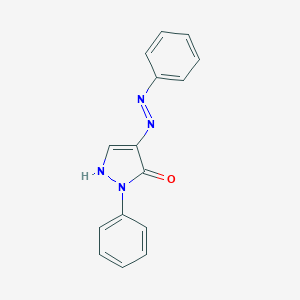
1-Methylpyrrolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyrrolinium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. 1-Methylpyrrolinium is a cationic species, meaning that it has a positive charge due to the presence of a nitrogen atom with a lone pair of electrons.
Wissenschaftliche Forschungsanwendungen
Microbial Synthesis for Alkaloid Production
1-Methylpyrrolinium is a key intermediate in the biosynthesis of various alkaloids. Studies have demonstrated the microbial synthesis of N-methylpyrrolinium in Escherichia coli and Saccharomyces cerevisiae, laying the foundation for the heterologous biosynthesis of N-methylpyrrolinium-derived alkaloids. This approach offers a sustainable method for producing valuable plant-source specialized metabolites with pharmaceutical or biological activity (Ping et al., 2019).
Synthesis of Tropane Alkaloid Intermediates
1-Methylpyrrolinium is involved in the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important intermediates for tropane alkaloids. A concise method has been developed to synthesize these compounds from N-methylpyrrolinium cation, demonstrating its role in the biosynthetic pathway of these alkaloids (Ma et al., 2020).
Hydrogenation of Pyrrole Derivatives
The hydrogenation of 1-methylpyrrole has been investigated, particularly focusing on heterogeneous catalytic hydrogenation in non-acidic medium. This research is significant in understanding the reactivity of pyrrole derivatives and their potential applications in various chemical processes (Hegedüs et al., 1997).
Direct Metallation of N-Heterocyclic Compounds
1-Methylpyrrolinium has been studied in the context of direct C-magnesiation and C-zincation of N-heterocyclic aromatic compounds. This research offers insights into novel metallation techniques and the potential for developing new synthetic pathways for N-heterocyclic compounds (Conway et al., 2007).
Ionic Liquids and Electrochemical Applications
Studies have investigated ionic liquids incorporating 1-methylpyrrolinium derivatives, examining their physical properties and potential applications in electrochemistry and material science. This research is crucial for developing new ionic liquids with specific desired properties (Forsyth et al., 2002).
Electrochemical and Material Science Applications
1-Methylpyrrolinium and its derivatives have been explored in the context of electrochemical processes, including the formation of oligomers at electrified interfaces. This research contributes to the understanding of electrochemical reactions and the development of new materials for various applications (Cunnane & Evans, 1998).
Eigenschaften
CAS-Nummer |
16032-02-3 |
|---|---|
Produktname |
1-Methylpyrrolinium |
Molekularformel |
C5H10N+ |
Molekulargewicht |
84.14 g/mol |
IUPAC-Name |
1-methyl-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C5H10N/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3/q+1 |
InChI-Schlüssel |
FDWZAOGDOVQOLD-UHFFFAOYSA-N |
SMILES |
C[N+]1=CCCC1 |
Kanonische SMILES |
C[N+]1=CCCC1 |
Andere CAS-Nummern |
16032-02-3 |
Synonyme |
1-methyl-delta(1)-pyrrolinium 1-methyl-delta(1)-pyrrolinium chloride 1-methyl-delta(1)-pyrrolinium, 2-(14)C-labeled 1-methylpyrrolinium N-methylpyrrolinium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




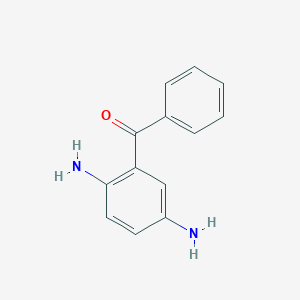
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
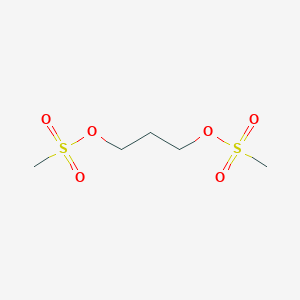

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)

